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Compound of Interest

Compound Name: Saripidem

Cat. No.: B1681471

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saripidem is a non-benzodiazepine sedative and anxiolytic agent belonging to the
imidazopyridine class of compounds.[1][2][3] Structurally related to well-known drugs such as
zolpidem and alpidem, Saripidem exhibits a distinct pharmacological profile by acting as a
selective agonist at the w1 subtype of the y-aminobutyric acid (GABA) type A receptor.[4][5]
This technical guide provides a comprehensive overview of the chemical structure of
Saripidem and a detailed account of its synthesis pathways, including experimental protocols
and quantitative data.

Chemical Structure and Properties

Saripidem is chemically designated as N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-
ylJmethyl]-N-methylbutanamide. The molecule consists of a central imidazo[1,2-a]pyridine
scaffold, which is substituted at the 2-position with a 4-chlorophenyl group and at the 3-position
with a methyl(butyryl)aminomethyl group.

Table 1: Chemical and Physical Properties of Saripidem
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Property Value Reference(s)
N-[[2-(4-
chlorophenyl)imidazo[1,2-

IUPAC Name o
a]pyridin-3-ylimethyl]-N-
methylbutanamide

CAS Number 103844-86-6

Molecular Formula C19H20CINsO

Molecular Weight 341.84 g/mol

Melting Point 171-172 °C

Appearance Solid

Solubility Soluble in DMSO
CCCC(=0O)N(C)CC1=C(C2=C

SMILES C=C(Cl)C=C2)N=C3C=CC=C

N31

1S/C19H20CIN30/c1-3-6-
18(24)22(2)13-16-19(14-8-10-
InChl 15(20)11-9-14)21-17-7-4-5-12-
23(16)17/h4-5,7-
12H,3,6,13H2,1-2H3

Click to download full resolution via product page

A plausible multi-step synthesis of Saripidem.

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (Intermediate 1)

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the
condensation of a 2-aminopyridine with an a-haloketone.
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» Methodology: To a solution of 2-aminopyridine in ethanol, an equimolar amount of 2-bromo-
1-(4-chlorophenyl)ethan-1-one and sodium bicarbonate is added. The reaction mixture is
heated at 70°C overnight. After completion of the reaction, the solvent is evaporated, and the
residue is purified by column chromatography to yield 2-(4-chlorophenyl)imidazo[1,2-
alpyridine.

Step 2: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Intermediate 2)

The formylation of the imidazo[1,2-a]pyridine core at the 3-position is a key step to introduce

the side chain.

e Methodology: To a solution of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (2.0 mmol) in N,N-
dimethylformamide (DMF) (10 mL), phosphoryl trichloride (2.2 mmol) is added in one portion
at room temperature with stirring. The mixture is then heated to 80°C (353 K) and stirred for
5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After
completion, the reaction mixture is worked up by extraction, filtration, and concentration
under vacuum. The crude product is purified by silica gel chromatography to afford 2-(4-
chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a yellow solid.

Step 3: Synthesis of Saripidem from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
A plausible final step involves a reductive amination followed by acylation.
o Methodology (Proposed):

o Reductive Amination: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is
dissolved in a suitable solvent such as methanol, and an excess of methylamine is added.
The mixture is stirred for a period to allow for imine formation. Subsequently, a reducing
agent, such as sodium borohydride (NaBHa4), is added portion-wise at a controlled
temperature (e.g., 0°C to room temperature). The reaction is monitored by TLC until the
starting material is consumed. The reaction is then quenched, and the product, N-methyl-
1-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine, is extracted and purified.

o Acylation: The purified amine from the previous step is dissolved in a suitable aprotic
solvent (e.g., dichloromethane) containing a base such as triethylamine. Butyryl chloride is
then added dropwise at a low temperature (e.g., 0°C). The reaction mixture is stirred until
completion (monitored by TLC). The mixture is then washed with aqueous solutions to
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remove excess reagents and byproducts. The organic layer is dried, and the solvent is
evaporated. The resulting crude Saripidem is purified by column chromatography or
recrystallization.

A reported two-step synthesis of Saripidem from 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-
carbaldehyde has an overall yield of 55%.

Quantitative Data

Table 2: Summary of a Reported Two-Step Synthesis of Saripidem

. Reagents and .
Step Reaction . Yield Reference
Conditions

Formylation of 2-
(4-

o Wang, S. et al.
1 chlorophenyl)imi POCIs, DMF -
(2020)
dazo[1,2-
a]pyridine
) Conversion to Not specified in 55% (overall for Wang, S. et al.
Saripidem abstract two steps) (2020)

Note: The detailed experimental protocol and yield for the second step were reported in the
supporting information of the cited reference and are not fully available in the main text.

Conclusion

This technical guide has detailed the chemical structure and a plausible synthetic pathway for
Saripidem. The synthesis of the core imidazo[1,2-a]pyridine scaffold is well-established, and a
subsequent two-step process involving formylation and a final conversion can produce
Saripidem with a good overall yield. Further research into optimizing the final reductive
amination and acylation steps could lead to even more efficient synthetic routes for this
pharmacologically significant molecule. The provided information serves as a valuable resource
for researchers and professionals involved in the discovery and development of novel
imidazopyridine-based therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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